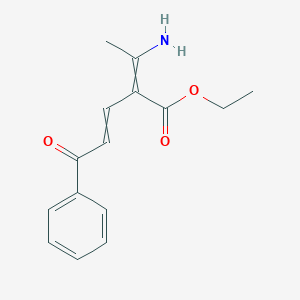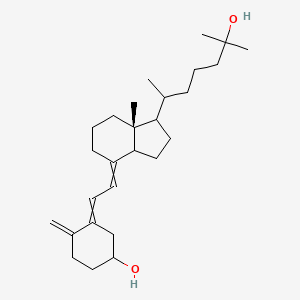
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a carboxymethyl group and a hydroxyphenyl group attached to the glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- typically involves the reaction of glycine with appropriate reagents to introduce the carboxymethyl and hydroxyphenyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carboxymethyl group or the hydroxyphenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features make it a useful tool for probing biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for drug development. The compound’s unique structure may offer therapeutic benefits in treating certain diseases.
Industry
In industrial applications, Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- can be used in the production of polymers, resins, and other materials. Its functional groups allow for versatile chemical modifications.
Mécanisme D'action
The mechanism of action of Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- involves its interaction with specific molecular targets. The carboxymethyl and hydroxyphenyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine, N-(carboxymethyl)-: Lacks the hydroxyphenyl group.
Glycine, N-(hydroxyphenyl)-: Lacks the carboxymethyl group.
Phenylalanine derivatives: Contain a phenyl group instead of a hydroxyphenyl group.
Uniqueness
Glycine, N-(carboxymethyl)-N-(hydroxyphenyl)- is unique due to the presence of both carboxymethyl and hydroxyphenyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
100844-86-8 |
|---|---|
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
2-[N-(carboxymethyl)-2-hydroxyanilino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)11(5-9(13)14)6-10(15)16/h1-4,12H,5-6H2,(H,13,14)(H,15,16) |
Clé InChI |
GJFXENUPRQPECY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



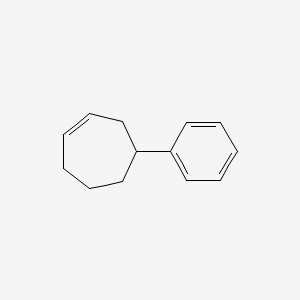
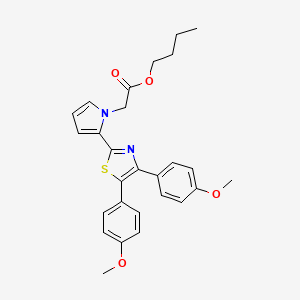
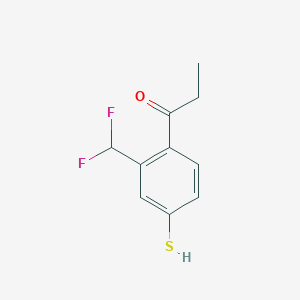
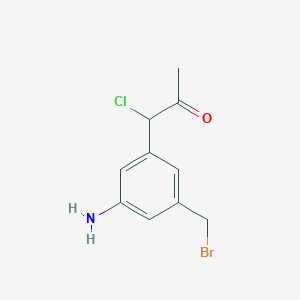


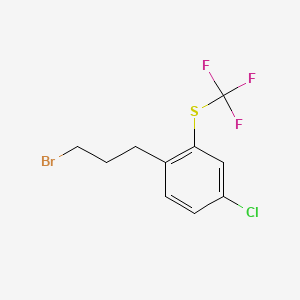

![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
